3,4-Dimethoxynitrobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxynitrobenzene can be synthesized through the nitration of veratrole (1,2-dimethoxybenzene) using concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
- Dissolving veratrole in a mixture of concentrated nitric acid and sulfuric acid.
- Maintaining the reaction mixture at a controlled temperature to ensure the nitration process proceeds smoothly.
- Isolating the product by neutralizing the reaction mixture and extracting the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxynitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 3,4-dimethoxyaniline.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: 3,4-Dimethoxyaniline.
Reduction: 3,4-Dimethoxyaniline.
Substitution: Hydroxy-substituted products, such as 3-hydroxy-4-methoxynitrobenzene.
Scientific Research Applications
3,4-Dimethoxynitrobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate for the synthesis of various organic compounds.
Biomedical Research: Preliminary studies have investigated its potential antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of pharmaceuticals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxynitrobenzene involves its interaction with molecular targets through its nitro and methoxy functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy groups can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
- 1,2-Dimethoxy-4-nitrobenzene
- 4-Nitroveratrole
- 4-Nitrocatechol dimethyl ether
Comparison: 3,4-Dimethoxynitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for introducing methoxy and nitro moieties into different molecules, making it valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,2-dimethoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWBUVZWCBFSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061043 | |
Record name | 3,4-Dimethoxynitrobenzene | |
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Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Alfa Aesar MSDS] | |
Record name | 1,2-Dimethoxy-4-nitrobenzene | |
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CAS No. |
709-09-1 | |
Record name | 1,2-Dimethoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-09-1 | |
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Record name | Benzene, 1,2-dimethoxy-4-nitro- | |
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Record name | 3,4-Dimethoxynitrobenzene | |
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Record name | 3,4-Dimethoxynitrobenzene | |
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Record name | 3,4-Dimethoxynitrobenzene | |
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Record name | Benzene, 1,2-dimethoxy-4-nitro- | |
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Record name | 3,4-Dimethoxynitrobenzene | |
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Record name | 4-nitroveratrole | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 3,4-Dimethoxynitrobenzene in chemical research?
A1: this compound is utilized as a chemical actinometer in the UV range. [] This means it can be used to determine the number of photons in a beam of UV light by measuring the extent of its photohydrolysis reaction.
Q2: How is 3,4-Dimethoxyaniline synthesized from this compound?
A2: 3,4-Dimethoxyaniline can be synthesized from this compound through a reduction reaction. Several methods have been reported:
- Reduction with Iron and Acetic Acid: this compound is reduced by a mixture of iron (Fe) and acetic acid (HAc) in a suitable solvent. [] This method achieves a high yield (91.4%) and purity (≥98.0% by HPLC).
- Catalytic Hydrogenation with Raney Nickel: This method employs Raney Nickel (Raney-Ni) as a catalyst and hydrogen gas (H₂) under pressure (1.6 MPa) in an autoclave at 100°C. [] The reported yield and purity of 3,4-Dimethoxyaniline are up to 90% and 98%, respectively.
Q3: What is the role of this compound in the synthesis of caged IPTG?
A3: In a study focused on developing a light-inducible gene-expression system for various organisms, this compound was employed in the synthesis of a caged version of isopropyl-β-D-thiogalactoside (IPTG). [] The researchers synthesized caged IPTG (compound 1) by reacting IPTG with 6-nitropiperonal. This reaction selectively formed a dioxolane ring at the 4- and 6-hydroxy groups of IPTG. This compound was then used as an actinometer to determine the quantum yield of the photochemical conversion of the caged IPTG into its active form upon UV irradiation.
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